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Compound of Interest

Compound Name: Mtb-IN-7

Cat. No.: B15616687 Get Quote

A Comprehensive Analysis of the Potent Inhibitor JSF-3285

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Mtb-IN-7" specified in the topic query could not be identified in the

public domain. Therefore, this guide focuses on a well-characterized, potent inhibitor of a

critical target in Mycobacterium tuberculosis, JSF-3285, which targets the β-Ketoacyl-ACP

Synthase (KasA). This document serves as an in-depth technical guide and a representative

example of the requested content.

Introduction: The Imperative for Novel Anti-
Tuberculosis Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb),

remains a significant global health challenge, exacerbated by the emergence of multidrug-

resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery

and development of novel therapeutics that act on new molecular targets. One such validated

and critical target is the mycolic acid biosynthesis pathway, which is essential for the integrity of

the unique mycobacterial cell wall.

This guide provides a detailed overview of the β-ketoacyl-acyl carrier protein synthase, KasA, a

key enzyme in this pathway, and a potent inhibitor, JSF-3285, that targets it. KasA is

responsible for the elongation of long-chain fatty acids, the precursors to mycolic acids.[1] Its
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inhibition disrupts the formation of the protective mycomembrane, leading to bacterial cell

death.

JSF-3285 is a promising preclinical candidate developed through a structure-based drug

design program, demonstrating potent activity against both drug-sensitive and drug-resistant

Mtb strains.[2][3] This document will cover its mechanism of action, quantitative efficacy, and

the detailed experimental protocols used for its characterization.

The Molecular Target: β-Ketoacyl-ACP Synthase
(KasA)
KasA is an essential enzyme in the Fatty Acid Synthase-II (FAS-II) system of M. tuberculosis.

This system is responsible for elongating fatty acid chains that are ultimately incorporated into

mycolic acids.[1] The catalytic action of KasA involves a Claisen condensation reaction,

extending the acyl chain by two carbons in each cycle. The essentiality of KasA for

mycobacterial viability makes it an attractive target for novel anti-TB drug development.[4]

The Mycolic Acid Biosynthesis Pathway and the Role of
KasA
The mycolic acid biosynthesis pathway is a multi-enzyme process that produces the

characteristic long-chain fatty acids of the mycobacterial cell wall. The pathway begins with the

de novo synthesis of shorter fatty acids by the FAS-I system. These are then elongated by the

FAS-II system, where KasA plays a crucial role in the condensation reactions that extend the

meromycolate chain.[5][6] Inhibition of KasA halts this elongation process, preventing the

formation of mycolic acids and compromising the structural integrity of the cell wall.
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Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.
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Quantitative Data for JSF-3285
JSF-3285 exhibits potent activity at the enzymatic, cellular, and in vivo levels. The following

tables summarize the key quantitative data for this inhibitor.

Table 1: In Vitro Activity of JSF-3285
Parameter Value Assay Method Reference

Binding Affinity (Kd) 70.7 nM

Microscale

Thermophoresis

(MST)

[1][7]

Whole-Cell Activity

(MIC)
0.2 µM

Broth Microdilution

(vs. H37Rv)
[7]

Intracellular Activity

(IC50)
0.046 µM

J774.1 macrophage

infection model
[1]

Activity vs. Clinical

Strains

MIC comparable to

H37Rv
Broth Microdilution [7][8]

Table 2: In Vivo Efficacy of JSF-3285 in Mouse Models
Mouse Model Dosing Efficacy Reference

Sub-acute Infection
100 & 200 mg/kg

(oral, daily)

~2 log10 reduction in

lung CFU
[8][9]

Chronic Infection
100 & 200 mg/kg

(oral, daily)

>2 log10 reduction in

lung CFU
[8][9]

Bactericidal Activity 5 mg/kg (oral, daily)
Efficacious reduction

in CFU
[1][2]

Table 3: Pharmacokinetic and Physicochemical
Properties of JSF-3285
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Parameter Value Comparison Reference

Mouse Plasma

Exposure (AUC)
59323 h*ng/mL

30-fold increase vs.

DG167
[8][9]

Mouse Liver

Microsome Stability

(t1/2)

28.4 min
Improved vs. DG167

(10.1 min)
[8][9]

Aqueous Solubility 483 µM
Improved vs. DG167

(324 µM)
[8][9]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize KasA

inhibitors like JSF-3285.

KasA Enzyme Inhibition Assay
This biochemical assay measures the direct inhibition of purified KasA enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against recombinant KasA.

Materials:

Purified recombinant M. tuberculosis KasA enzyme

Acyl-carrier protein M (AcpM)

[¹⁴C]-Malonyl-CoA (radiolabeled substrate)

Fatty acyl-AcpM (e.g., C16-AcpM)

Test inhibitor (e.g., JSF-3285) dissolved in DMSO

Assay buffer (e.g., 100 mM Bis-Tris propane, pH 7.5)

Quenching solution (e.g., 10% trichloroacetic acid)
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Scintillation fluid and counter

Filter membranes

Procedure:

Prepare a reaction mixture in a microplate containing the assay buffer and purified KasA

enzyme.

Add the test inhibitor at various concentrations to the reaction mixture and incubate for a

predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

Initiate the enzymatic reaction by adding the substrates: fatty acyl-AcpM and radiolabeled

[¹⁴C]-Malonyl-CoA.

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal

temperature (e.g., 37°C).

Stop the reaction by adding the quenching solution.

Separate the elongated, radiolabeled product from the unreacted substrate by transferring

the mixture to a filter membrane and washing to remove unincorporated [¹⁴C]-Malonyl-CoA.

Measure the radioactivity of the captured product using a scintillation counter.

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor

control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Whole-Cell Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to

inhibit the growth of M. tuberculosis.

Objective: To determine the MIC of a test compound against M. tuberculosis H37Rv.

Materials:

M. tuberculosis H37Rv culture
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Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80

Test inhibitor (e.g., JSF-3285)

96-well microplates

Resazurin solution (for viability assessment)

Procedure:

Prepare a serial dilution of the test inhibitor in a 96-well plate.

Grow M. tuberculosis H37Rv to mid-log phase and dilute the culture to a standardized

density (e.g., A600 of 0.02).

Inoculate the wells containing the serially diluted inhibitor with the bacterial suspension.

Include positive (no inhibitor) and negative (no bacteria) controls.

Incubate the plates at 37°C for 7 days.

After incubation, add resazurin solution to each well. Resazurin is a blue dye that is reduced

to the pink, fluorescent resorufin by metabolically active cells.

Incubate for an additional 24 hours.

Determine the MIC as the lowest concentration of the compound that prevents the color

change from blue to pink, indicating at least 90% inhibition of bacterial growth.[11]

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a biophysical assay that confirms the direct binding of a compound to its target

protein in a cellular environment.

Objective: To demonstrate that JSF-3285 binds to and stabilizes KasA in live M. tuberculosis

cells.

Materials:
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M. tuberculosis cell culture

Test inhibitor (e.g., JSF-3285)

Lysis buffer

Antibodies specific to KasA

Western blotting or mass spectrometry equipment

Procedure:

Treat M. tuberculosis cell cultures with the test inhibitor or a vehicle control (DMSO) for a

specified duration.

Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).

Lyse the cells to release the proteins.

Separate the soluble protein fraction from the aggregated, denatured proteins by

centrifugation.

Detect the amount of soluble KasA in each sample using Western blotting or mass

spectrometry.

Plot the amount of soluble KasA as a function of temperature for both the inhibitor-treated

and control samples. A shift in the melting curve to a higher temperature in the presence of

the inhibitor indicates that the compound binds to and stabilizes KasA.[12][13][14][15]

Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of experiments for target validation and the

relationship between different experimental assays.
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Caption: Experimental workflow for target validation.
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Caption: Logical relationship between key experimental assays.

Conclusion
JSF-3285 represents a significant advancement in the development of novel anti-tuberculosis

agents. Its potent and specific inhibition of KasA, a crucial enzyme in the mycolic acid

biosynthesis pathway, has been rigorously validated through a combination of biochemical,

cellular, and in vivo studies. The data presented in this guide underscore the potential of JSF-

3285 as a preclinical candidate and highlight KasA as a high-value target for future drug

discovery efforts against Mycobacterium tuberculosis. The detailed experimental protocols

provided herein offer a roadmap for the characterization of other novel inhibitors targeting this

essential pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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